Thiazolo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
Thiazolo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Biochemical Analysis
Biochemical Properties
Thiazolo[4,5-c]pyridine-6-carboxylic acid is known to interact with various enzymes and proteins. For instance, thienopyridine bearing structures, which are similar to this compound, are associated with HMG-CoA reductase inhibitors, agonists for the luteinizing hormone receptor, histone lysine demethylase KDM5A Inhibitors, ubiquitin C-terminal hydrolase-L1 (UCH-L1) inhibitors, and others .
Cellular Effects
This compound has been found to have a range of effects on cells. It has been associated with anti-inflammatory activities . Anti-inflammatory effects of pyrimidines, a family that this compound belongs to, are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Molecular Mechanism
It is known that pyrimidines, which this compound is a part of, exert their effects through interactions with various biomolecules .
Metabolic Pathways
It is known that pyrimidines, which this compound is a part of, interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-c]pyridine-6-carboxylic acid typically involves the annulation of a thiazole ring with a pyridine ring. One common method includes the reaction of thiazole derivatives with pyridine carboxylic acids under specific conditions. For instance, the reaction can be catalyzed by a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolo[4,5-c]pyridine derivatives with reduced functional groups .
Scientific Research Applications
Thiazolo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyridine-2-carboxylic acid: A simpler compound with a pyridine ring and a carboxylic acid group.
Thiazole-4-carboxylic acid: A compound with a thiazole ring and a carboxylic acid group
Uniqueness: Thiazolo[4,5-c]pyridine-6-carboxylic acid is unique due to its fused ring structure, which provides multiple reactive sites for chemical modifications. This structural feature allows for the synthesis of a wide variety of derivatives with diverse biological activities .
Biological Activity
Thiazolo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, key biological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a thiazole ring fused to a pyridine structure. Its molecular formula is C7H6N2O2S, with a molecular weight of 182.19 g/mol. The presence of a carboxylic acid functional group at the sixth position of the pyridine ring is crucial for its chemical reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities, which include:
- Antiplatelet Activity : This compound has been shown to inhibit platelet aggregation, making it a candidate for cardiovascular disease treatment. Its derivatives have demonstrated efficacy in reducing toxicity while enhancing antiplatelet effects .
- Antimicrobial Properties : Various derivatives have exhibited antimicrobial activity against different bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Research indicates that some derivatives can effectively reduce inflammation and pain symptoms in animal models, highlighting their potential for managing chronic inflammatory diseases .
- Antitumor Activity : this compound derivatives have shown cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents. Studies have demonstrated selectivity towards cancer cells over normal cells .
- Neuropharmacological Potential : The compound's derivatives are being explored for their effects on the central nervous system, particularly in neurodegenerative diseases .
- Antiviral and Antimalarial Activities : Some derivatives have shown promise in inhibiting viral replication and the growth of malaria-causing Plasmodium species in laboratory settings .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting with 3,5-dibromo-2-aminopyridine.
- Reactions may include acylation and carbonyl insertion to form the desired thiazole-pyridine structure.
Table 1: Summary of Biological Activities and Key Findings
Activity Type | Key Findings | References |
---|---|---|
Antiplatelet | Inhibits platelet aggregation; potential for cardiovascular therapy | |
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Reduces inflammation in animal models | |
Antitumor | Cytotoxic effects on cancer cell lines; selective towards cancer cells | |
Neuropharmacology | Investigated for neurodegenerative disease treatment | |
Antiviral | Inhibits replication of certain viruses | |
Antimalarial | Shows efficacy against Plasmodium species |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of thiazolo[4,5-c]pyridine derivatives has revealed that modifications at various positions can significantly affect biological activity. For example:
- Substitutions on the thiazole or pyridine rings can enhance specific activities such as antitumor or antimicrobial effects.
- Derivative 6r , identified as a potent c-KIT inhibitor, demonstrates higher selectivity and activity against resistant cancer cell lines compared to traditional treatments like imatinib .
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-6-5(2-8-4)9-3-12-6/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBMKFYRQHJLDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)N=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-73-7 |
Source
|
Record name | Thiazolo[4,5-c]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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